4-Chloro-3-methyl-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-5-nitroquinoline is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-5-nitroquinoline typically involves the nitration of 4-Chloro-3-methylquinoline. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 5-position of the quinoline ring . The reaction conditions must be carefully monitored to avoid over-nitration or degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include 4-amino-3-methyl-5-nitroquinoline or 4-thio-3-methyl-5-nitroquinoline.
Reduction: The major product is 4-chloro-3-methyl-5-aminoquinoline.
Oxidation: The major product is 4-chloro-3-carboxy-5-nitroquinoline.
Scientific Research Applications
4-Chloro-3-methyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimalarial and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is utilized in studying the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-5-nitroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Methyl-5-nitroquinoline: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
4-Chloro-5-nitroquinoline: Lacks the methyl group, influencing its electronic properties and reactivity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various research fields .
Properties
IUPAC Name |
4-chloro-3-methyl-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-7-3-2-4-8(13(14)15)9(7)10(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWKPDLJNIANPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.